(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile
Description
The compound (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile is a complex organic molecule characterized by its unique structural components It features a benzimidazole ring substituted with dimethyl groups, a pyrrole ring with a nitrobenzyl group, and a prop-2-enenitrile moiety
Properties
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-[(2-nitrophenyl)methyl]pyrrol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-15-10-20-21(11-16(15)2)26-23(25-20)18(13-24)12-19-7-5-9-27(19)14-17-6-3-4-8-22(17)28(29)30/h3-12H,14H2,1-2H3,(H,25,26)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYORROJWXPREO-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=CN3CC4=CC=CC=C4[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC=CN3CC4=CC=CC=C4[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the dimethyl groups through alkylation reactions. The pyrrole ring is then synthesized separately, and the nitrobenzyl group is introduced via nitration and subsequent reduction reactions. Finally, the two fragments are coupled using a suitable cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, altering the compound’s electronic properties.
Substitution: The benzimidazole and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrrole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the benzimidazole and pyrrole rings makes it a candidate for binding to various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could be a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics and nanotechnology.
Mechanism of Action
The mechanism of action of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole ring can interact with nucleic acids or proteins, potentially inhibiting their function. The nitrobenzyl group may undergo bioreduction, leading to the formation of reactive intermediates that can modify biological macromolecules. The pyrrole ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile
- 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-nitrophenyl)prop-2-enenitrile
- 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1H-indol-2-yl)prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile lies in its combination of structural features. The presence of both the benzimidazole and pyrrole rings, along with the nitrobenzyl group, provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
